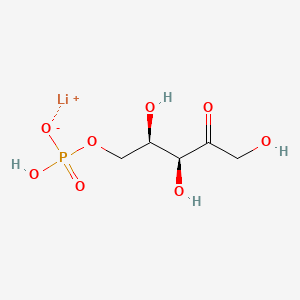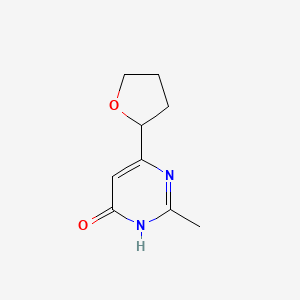
Urothion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urothion is an organic compound belonging to the class of pterins and derivatives. These are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . This compound is found in human urine and has a molecular formula of C11H11N5O3S2 .
Preparation Methods
The synthesis of Urothion involves asymmetric syntheses of model compounds such as 2-[(1R)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline and 2-[(1S)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline These syntheses are typically carried out under controlled laboratory conditions, involving specific reagents and catalysts to achieve the desired stereochemistry
Chemical Reactions Analysis
Urothion undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different pterin derivatives .
Scientific Research Applications
Urothion has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the properties and reactions of pterins. In biology, this compound is studied for its role in metabolic pathways and its presence in human urine . In medicine, research on this compound focuses on its potential therapeutic applications and its involvement in various biochemical processes.
Mechanism of Action
The mechanism of action of Urothion involves its interaction with specific molecular targets and pathways. As a pterin derivative, this compound may participate in redox reactions and act as a cofactor in enzymatic processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to play a role in cellular metabolism and signaling .
Comparison with Similar Compounds
Urothion is similar to other pterin derivatives, such as biopterin and neopterin. These compounds share a common pteridine ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of sulfur atoms, which distinguishes it from other pterins
Properties
CAS No. |
17801-77-3 |
|---|---|
Molecular Formula |
C11H11N5O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
InChI Key |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
melting_point |
> 360 °C |
physical_description |
Solid |
solubility |
0.1 mg/mL at pH 6.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


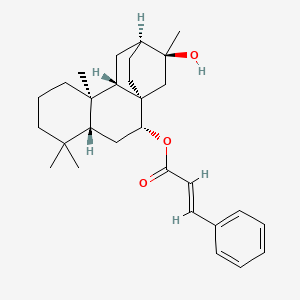
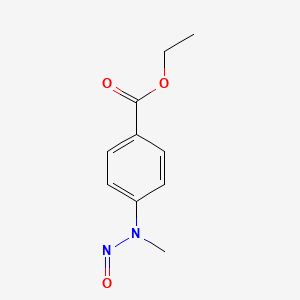
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
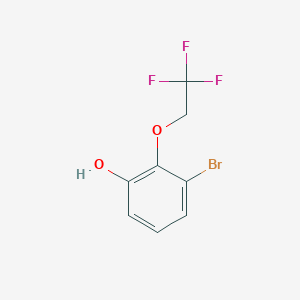
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

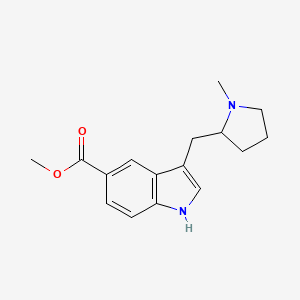

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
